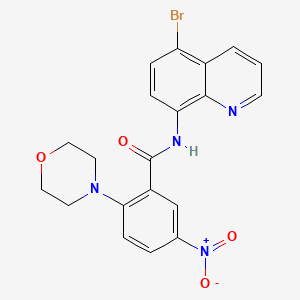
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide
Übersicht
Beschreibung
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide, also known as BMN-673, is a potent and selective PARP1/2 inhibitor. PARP inhibitors have gained significant attention in recent years due to their potential as cancer therapeutics. BMN-673 has demonstrated promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide inhibits the activity of PARP1 and PARP2, which are enzymes involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells, particularly those with defects in DNA repair pathways, are more sensitive to PARP inhibition than normal cells.
Biochemical and Physiological Effects:
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the immune response against cancer cells. In preclinical studies, N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has demonstrated a favorable safety profile and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, its high potency may also result in off-target effects, which can complicate the interpretation of experimental results. Additionally, the cost of N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide may limit its use in some research settings.
Zukünftige Richtungen
1. Combination therapy: N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has shown promising results in combination with other anticancer agents, such as chemotherapy and immunotherapy. Future studies could explore the potential of N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide in combination with other agents to enhance its antitumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide could improve patient selection and treatment outcomes. Future studies could focus on identifying such biomarkers and developing companion diagnostics.
3. Resistance mechanisms: Resistance to PARP inhibitors is a major challenge in cancer treatment. Understanding the mechanisms of resistance to N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide could lead to the development of strategies to overcome resistance.
4. Clinical trials: N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide is currently being evaluated in clinical trials for various types of cancer. Future studies could focus on expanding the clinical utility of N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide by evaluating its efficacy in additional cancer types and exploring its potential as a maintenance therapy.
Wissenschaftliche Forschungsanwendungen
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has been extensively studied in preclinical models of cancer. It has demonstrated potent antitumor activity in various cancer cell lines, including breast, ovarian, and prostate cancers. N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O4/c21-16-4-5-17(19-14(16)2-1-7-22-19)23-20(26)15-12-13(25(27)28)3-6-18(15)24-8-10-29-11-9-24/h1-7,12H,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPOYAJCNAOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293379.png)
![4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4293389.png)
![dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate](/img/structure/B4293390.png)
![N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293394.png)
![6-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293402.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(5-chloro-2-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4293410.png)
![5-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293417.png)
![N-(5-{[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4293420.png)
![methyl 3-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4293432.png)
![2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4293438.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4293442.png)
![ethyl 4-{5-[(1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4293456.png)
![12-{4-[bis(2-chloroethyl)amino]phenyl}-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293458.png)
![methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B4293477.png)